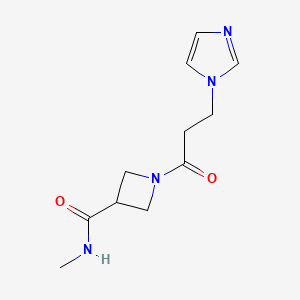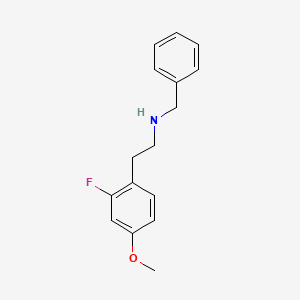![molecular formula C13H14FN7O2 B6970194 1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6970194.png)
1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is a complex organic compound that features a combination of fluoropyridine, piperazine, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the piperazine and tetrazole groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Its properties may make it useful in the development of new materials, such as polymers or coatings with specific chemical resistance or mechanical properties.
Mechanism of Action
The mechanism by which 1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The fluoropyridine moiety could play a key role in binding to these targets, while the piperazine and tetrazole groups might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Similar structure but with a fluorophenyl group instead of a fluoropyridine.
1-[4-(3-Fluoropyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Similar structure but with a different position of the fluoropyridine group.
Uniqueness
1-[4-(5-Fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is unique due to the specific positioning of the fluoropyridine group, which may confer distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN7O2/c14-11-5-10(6-15-7-11)13(23)20-3-1-19(2-4-20)12(22)8-21-9-16-17-18-21/h5-7,9H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFGYEIOJVLWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NN=N2)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(2,5-dimethylphenyl)-1,2,4-triazol-3-one](/img/structure/B6970112.png)
![1-[(3-Chlorophenyl)methyl]-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B6970118.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl]-2,6-dimethylphenol](/img/structure/B6970125.png)
![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6970128.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6970136.png)

![N-[3-(cyclopropylmethoxymethyl)phenyl]-2-(2-methylpyrrolidin-1-yl)acetamide](/img/structure/B6970161.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970162.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-2-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6970164.png)
![1-(8-hydroxy-4-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6970165.png)
![2-methoxy-N-(4-methylphenyl)-5-[3-(2-methylpropoxy)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B6970168.png)
![3-(2-chlorophenyl)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970201.png)

![1-[3-(5-bromopyridin-3-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B6970219.png)
